molecular formula C9H6ClN3O2 B1504144 Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate CAS No. 1220039-65-5

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate

Cat. No. B1504144
CAS RN: 1220039-65-5
M. Wt: 223.61 g/mol
InChI Key: ZYOTXZCWBGAGRH-UHFFFAOYSA-N
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Description

“Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate” is a chemical compound with the molecular formula C9H6ClN3O2 . It has a molecular weight of 223.62 . The compound is a yellow solid .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate” were not found, there are studies on the synthesis of similar compounds. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The InChI code for “Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate” is 1S/C9H6ClN3O2/c1-15-9(14)8-12-6-4-11-3-2-5(6)7(10)13-8/h2-4H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate” is a yellow solid . It has a molecular weight of 223.62 .

Scientific Research Applications

1. Antagonists of the Human Chemokine Receptor CXCR2 Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2 . Upregulated CXCR2 signalling is found in numerous inflammatory, autoimmune and neurodegenerative diseases, as well as in cancer. Consequently, CXCR2 antagonism is a promising therapeutic strategy for treatment of these disorders .

Synthesis of Fused Pyrimidines

The compound is used in the synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are precursors to fused pyrimidines . These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, and others .

Anticancer Activity

Some pyrazolo[3,4-d]pyrimidine compounds, which can be synthesized using the compound, have shown significant anticancer activity against breast cancer cell lines .

Therapeutic Potential

Pyridopyrimidine derivatives, including pyrido[3,4-d]pyrimidines, have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets and have a wide spectrum of biological activity .

Kinase Inhibitor Scaffolds

The compound can be used in the synthesis of fused pyrimidines as kinase inhibitor scaffolds . This expands the scope of fused pyrimidines in the development of new drugs .

Inhibition of Cell Proliferation

The compound can be used in the synthesis of derivatives that have shown inhibition of cell proliferation with certain human cancer cell lines .

properties

IUPAC Name

methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c1-15-9(14)8-12-6-4-11-3-2-5(6)7(10)13-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOTXZCWBGAGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CN=C2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680964
Record name Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate

CAS RN

1220039-65-5
Record name Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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